endo-BCN-PEG4-PNP

Catalog No.
S15484679
CAS No.
M.F
C26H34N2O10
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
endo-BCN-PEG4-PNP

Product Name

endo-BCN-PEG4-PNP

IUPAC Name

2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate

Molecular Formula

C26H34N2O10

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C26H34N2O10/c29-25(37-19-24-22-5-3-1-2-4-6-23(22)24)27-11-12-33-13-14-34-15-16-35-17-18-36-26(30)38-21-9-7-20(8-10-21)28(31)32/h7-10,22-24H,3-6,11-19H2,(H,27,29)/t22-,23+,24?

InChI Key

BVZOGCXKPKMYGZ-VSGJHWFKSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

endo-BCN-PEG4-PNP is a specialized compound that integrates several functional groups, making it highly versatile in chemical and biological applications. The compound consists of a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene glycol (PEG) spacer, and a p-nitrophenyl (PNP) carbonate group. The BCN group is known for its high reactivity as a dienophile, participating effectively in click chemistry reactions. The PEG4 segment enhances the solubility and stability of the compound in various solvents, while the PNP carbonate group serves as a protecting group, facilitating the selective modification of amine-containing molecules .

endo-BCN-PEG4-PNP is particularly notable for its ability to undergo click chemistry reactions, especially with azide-containing compounds through strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is characterized by its rapid kinetics and selectivity, allowing for efficient bioconjugation without the need for metal catalysts. Additionally, the PNP group can be hydrolyzed under mild conditions to release p-nitrophenol, which can be useful in various biochemical applications .

The biological activity of endo-BCN-PEG4-PNP is primarily linked to its utility in bioconjugation processes. The compound can be employed to modify proteins, peptides, and other biomolecules, enabling the study of protein interactions and cellular processes. Its ability to form stable conjugates makes it an attractive candidate for applications in drug delivery systems and imaging technologies. The PEG component further enhances biocompatibility and reduces immunogenicity when used in biological contexts .

Synthesis of endo-BCN-PEG4-PNP typically involves several key steps:

  • Preparation of the BCN moiety: This involves synthesizing the bicyclo[6.1.0]nonyne structure through established organic synthesis techniques.
  • Attachment of PEG: The PEG segment is linked to the BCN moiety using coupling reactions that facilitate the formation of stable ether bonds.
  • Formation of the PNP carbonate: This step usually involves reacting the PEGylated BCN with p-nitrophenyl carbonate under controlled conditions to yield endo-BCN-PEG4-PNP.

These methods leverage standard organic synthesis techniques and can be optimized based on scale and desired purity levels .

endo-BCN-PEG4-PNP has a wide range of applications, including:

  • Bioconjugation: Used extensively for labeling proteins and peptides for research and therapeutic purposes.
  • Drug Delivery: Serves as a linker in antibody-drug conjugates, enhancing drug solubility and targeting capabilities.
  • Imaging: Facilitates the development of imaging agents that can selectively bind to specific biomolecules within cells.
  • Chemical Biology: Provides tools for studying cellular processes through bioorthogonal labeling techniques .

Studies involving endo-BCN-PEG4-PNP have demonstrated its effectiveness in interacting with various biomolecules, particularly those containing amines or azides. The reactivity profile allows it to form stable conjugates that can be analyzed using techniques such as mass spectrometry or fluorescence microscopy. These interactions are crucial for understanding protein dynamics and developing targeted therapies .

Several compounds share structural or functional similarities with endo-BCN-PEG4-PNP. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
endo-BCN-PEG4-acidClick chemistry linkerUtilizes acid functionality for different conjugation strategies .
BCN-NH2Amine-functionalized BCNDirectly incorporates amine groups for enhanced reactivity .
endo-BCN-PEG4-biotinBiotinylated linkerEnables strong binding to streptavidin for purification or detection .
endo-BCN-O-NitrophenolHydrolyzable variantProvides a release mechanism upon hydrolysis, useful in drug delivery systems .

endo-BCN-PEG4-PNP stands out due to its combination of high reactivity from the BCN group, improved solubility from PEG, and versatility from the PNP leaving group, making it particularly effective for bioconjugation applications compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

534.22134529 g/mol

Monoisotopic Mass

534.22134529 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-11-2024

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